5-O-Benzylbazedoxifene-d4
Description
5-O-Benzylbazedoxifene-d4 is a deuterated derivative of bazedoxifene, a third-generation selective estrogen receptor modulator (SERM) used clinically for osteoporosis treatment and menopausal symptoms. The deuterium substitution (-d4) at specific positions enhances metabolic stability, prolonging its half-life and reducing first-pass metabolism in pharmacokinetic studies.
Properties
Molecular Formula |
C₃₇H₃₆D₄N₂O₃ |
|---|---|
Molecular Weight |
564.75 |
Synonyms |
4-[1-[[4-[2-(Hexahydro-1H-azepin-1-yl)ethoxy-d4]phenyl]methyl]-3-methyl-5-(phenylmethoxy)-1H-indol-2-yl]phenol; 4-(1-(4-(2-(Azepan-1-yl)ethoxy-d4)benzyl)-5-(benzyloxy)-3-methyl-1H-indol-2-yl)phenol |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
The comparison focuses on structural analogs, deuterated derivatives, and benzyl-substituted SERMs. The provided evidence lacks direct data on 5-O-Benzylbazedoxifene-d4 but highlights compounds with shared structural motifs:
Structural Analogs and Benzyl-Substituted Derivatives
- Bazedoxifene: The non-deuterated parent compound exhibits high estrogen receptor-α (ERα) antagonism and ERβ selectivity. Unlike this compound, it lacks deuterium and the 5-O-benzyl group, resulting in faster hepatic clearance.
- 5-Phenyldecane (CAS 4537-11-5): A hydrophobic benzene derivative with a linear alkyl chain.
Deuterated Compounds
- Deuterated Bazedoxifene Analogs : Deuterium incorporation (e.g., at metabolically vulnerable sites) typically reduces CYP450-mediated oxidation, as seen in deuterated drugs like Deutetrabenazine. For this compound, this modification likely enhances plasma stability, though experimental validation is absent in the provided evidence.
Data Tables
Table 1: Structural and Functional Comparison
Research Findings and Limitations
- Evidence Gaps: No direct pharmacological or pharmacokinetic data for this compound are available in the provided materials. Comparisons rely on structural extrapolation and known SERM/deuterated compound behavior.
- Critical Insights : The benzyl group may enhance ERα binding affinity by increasing hydrophobic interactions, as inferred from SERM structure-activity relationships. Deuterium effects, while theoretically beneficial, require experimental confirmation.
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